N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide
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Overview
Description
N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a piperidine ring, a nitro group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of piperidine.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA)
Major Products
Reduction: N-Methyl-4-amino-N-(piperidin-4-yl)benzene-1-sulfonamide
Substitution: Various N-substituted sulfonamides
Oxidation: this compound N-oxide
Scientific Research Applications
N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide drugs and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of a piperidine ring and a nitro group, which confer distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C12H17N3O4S |
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Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-methyl-4-nitro-N-piperidin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c1-14(10-6-8-13-9-7-10)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
DJNQZMQWGSUHET-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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